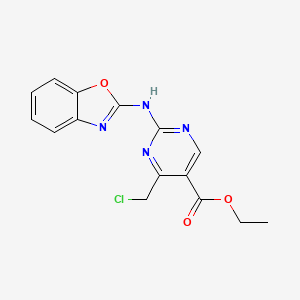

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a 1,3-benzoxazole moiety linked via an amino group at position 2, a chloromethyl substituent at position 4, and an ethyl ester at position 4. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for kinase inhibitors or alkylating agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzoxazole Ring: Starting with 2-aminophenol and an appropriate carboxylic acid derivative, the benzoxazole ring is formed through a cyclization reaction under acidic conditions.

Pyrimidine Ring Construction: The pyrimidine ring is synthesized separately, often starting from a chlorinated pyrimidine precursor.

Coupling Reaction: The benzoxazole and pyrimidine intermediates are coupled through a nucleophilic substitution reaction, where the amino group on the benzoxazole attacks the chloromethyl group on the pyrimidine.

Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of pyrimidine, including those containing benzoxazole moieties, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential to inhibit certain enzymes that are critical in disease processes. For example, derivatives have been reported to act as inhibitors of kinases and proteases, which are often overactive in cancerous tissues. The chloromethyl group enhances the reactivity of the molecule, allowing it to interact effectively with enzyme active sites .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. Key steps include the formation of the benzoxazole ring and subsequent functionalization at the pyrimidine position. Various synthetic routes have been optimized to improve yield and purity, utilizing catalysts and specific reaction conditions .

Development of Analogues

Researchers have created several analogues based on this compound to enhance its biological activity and selectivity. Modifications often focus on changing substituents on the benzoxazole or pyrimidine rings to optimize interactions with biological targets. These analogues are then screened for improved efficacy against cancer cell lines or other disease models .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored as a building block for advanced polymers. Its reactive groups can facilitate polymerization processes, leading to materials with enhanced thermal stability and mechanical properties. These polymers are being investigated for applications in coatings and composites .

Nanomaterials

The compound has also been incorporated into nanostructured materials, where it serves as a functional agent that can impart specific properties such as fluorescence or catalytic activity. The integration into nanomaterials is particularly promising for applications in drug delivery systems and sensors.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzoxazole and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of Pyrimidine-5-carboxylates

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The ethyl ester increases lipophilicity compared to carboxylic acid derivatives. However, the chloromethyl group may reduce solubility relative to polar substituents like sulfonamides () .

- Stability : Chloromethyl groups are prone to hydrolysis under basic conditions, contrasting with stable methylsulfanyl () or trifluoromethyl groups () .

Biological Activity

Structure and Properties

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate features a complex structure characterized by the presence of a benzoxazole moiety and a chloromethyl group attached to the pyrimidine ring. This structural configuration is believed to contribute to its biological activity.

Chemical Structure

| Component | Description |

|---|---|

| Chemical Formula | C13H12ClN3O3 |

| Molecular Weight | 295.7 g/mol |

| Functional Groups | Benzoxazole, Chloromethyl, Carboxylate |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : This compound has shown potential as an inhibitor of specific kinases involved in cell proliferation and survival pathways. Such inhibition may lead to reduced tumor growth in cancer models.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for antibiotic development.

- Anti-inflammatory Effects : The compound may also modulate inflammatory responses, contributing to its therapeutic potential in diseases characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : In vitro tests demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its anti-inflammatory properties .

Properties

Molecular Formula |

C15H13ClN4O3 |

|---|---|

Molecular Weight |

332.74 g/mol |

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H13ClN4O3/c1-2-22-13(21)9-8-17-14(18-11(9)7-16)20-15-19-10-5-3-4-6-12(10)23-15/h3-6,8H,2,7H2,1H3,(H,17,18,19,20) |

InChI Key |

NWQCBGBLNZFWJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1CCl)NC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.